5-Fluoro-2-methoxypyrimidine

描述

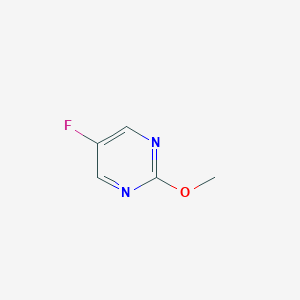

5-Fluoro-2-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H5FN2O. It is a derivative of pyrimidine, where a fluorine atom is substituted at the 5-position and a methoxy group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyrimidine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 5-fluoropyrimidine with methanol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

化学反应分析

Types of Reactions

5-Fluoro-2-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives

科学研究应用

Scientific Research Applications

The applications of 5-Fluoro-2-methoxypyrimidine span several domains:

Chemistry

- Building Block for Synthesis : It serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals.

- Electrocatalysis : Recent studies have indicated its potential use in electrocatalytic processes for degrading halogenated organic pollutants, showcasing its versatility in environmental chemistry .

Biology

- Biochemical Probes : The compound is being investigated for its ability to act as a biochemical probe to study cellular processes, particularly in the context of cancer research.

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines, including leukemia and solid tumors. Its mechanism involves disrupting nucleotide metabolism .

Medicine

- Therapeutic Potential : Research has highlighted its potential as an antiviral agent, particularly against hepatitis C virus (HCV), where it demonstrates effective inhibition at low nanomolar concentrations .

- Case Studies :

- A study demonstrated effective growth inhibition of L1210 mouse leukemia cells with an IC50 value of less than 10 nM, indicating strong anticancer properties .

- Another investigation revealed that the addition of thymidine could reverse growth inhibition, suggesting a targeted mechanism of action that disrupts nucleotide metabolism .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | <10 | Inhibition of nucleotide metabolism |

| Related Compound A | HeLa | 15 | DNA synthesis disruption |

| Related Compound B | MCF7 | 25 | Apoptosis induction |

Research Findings

Recent literature emphasizes the diverse biological activities associated with pyrimidine derivatives:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models.

- Antiviral Properties : The compound has been noted for its activity against viral infections, particularly HCV, where it demonstrates effective inhibition at low concentrations .

作用机制

The mechanism of action of 5-Fluoro-2-methoxypyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or alteration of receptor function, thereby exerting its biological effects .

相似化合物的比较

Similar Compounds

5-Fluorouracil: A widely used anticancer agent.

2-Fluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.

5-Methoxypyrimidine: A compound with a methoxy group but lacking the fluorine substitution

Uniqueness

5-Fluoro-2-methoxypyrimidine is unique due to the combined presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group can influence its solubility and interaction with biological targets .

生物活性

5-Fluoro-2-methoxypyrimidine is a fluorinated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring. This structural modification influences its biological properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its role as a nucleoside analog, which can interfere with nucleic acid synthesis. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of DNA Synthesis : By mimicking natural nucleotides, it can be incorporated into DNA during replication, leading to chain termination or misincorporation.

- Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- In Vitro Studies : The compound has shown significant growth inhibition against various cancer cell lines, including leukemia and solid tumors. In one study, it demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent antiproliferative effects .

| Cell Line | IC50 (nM) |

|---|---|

| L1210 Mouse Leukemia | < 10 |

| Other Cancer Lines | Varies (nanomolar range) |

- Mechanistic Insights : The growth inhibition was reversed by thymidine addition, suggesting that the compound acts through a mechanism involving intracellular release of active metabolites .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that:

- Inhibition of COX Enzymes : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs .

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

Case Studies

- Pediatric Brain Tumors : A preclinical study evaluated the efficacy of this compound in combination with other agents against pediatric brain tumors. The results indicated that while it showed promise in vitro, the combination did not yield significant tumor responses in vivo .

- Pharmacokinetics and Dosage Optimization : Another study focused on optimizing dosing regimens for effective plasma concentrations in animal models, highlighting the importance of pharmacokinetic studies to ensure therapeutic relevance .

属性

IUPAC Name |

5-fluoro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKCCWWWQBMOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169102 | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17148-49-1 | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17148-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017148491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is electrochemical treatment being investigated for wastewater containing 5-fluoro-2-methoxypyrimidine?

A1: Pharmaceutical compounds, including this compound, are often detected in wastewater due to incomplete removal during conventional treatment processes. These compounds can pose risks to aquatic ecosystems and potentially human health even at low concentrations. [] Electrochemical treatment is being explored as a potentially efficient and environmentally friendly method to degrade such pharmaceutical pollutants in wastewater. [] This approach utilizes electrochemical reactions to break down the target compound into less harmful byproducts.

Q2: What type of electrochemical reactor is used in the study and what are its advantages?

A2: The research utilizes a tubular porous electrode electrocatalytic reactor for the electrochemical degradation of this compound. [] This type of reactor offers several advantages over traditional electrochemical systems, including:

- High surface area: The porous nature of the electrode provides a large surface area for electrochemical reactions, leading to enhanced treatment efficiency. []

- Enhanced mass transfer: The tubular design and flow-through configuration facilitate better contact between the wastewater and the electrode surface, improving the mass transfer of the target compound and ultimately increasing degradation rates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。